molecular formula C19H20N2O4 B13964650 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]- CAS No. 63466-99-9

9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]-

Cat. No.: B13964650
CAS No.: 63466-99-9
M. Wt: 340.4 g/mol
InChI Key: COXQBOPCXFTAIX-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of hydroxyethyl and methoxyethyl amino groups attached to the anthracenedione core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]- typically involves the following steps:

    Nitration: The starting material, anthracene, undergoes nitration to form 9,10-dinitroanthracene.

    Reduction: The nitro groups are then reduced to amino groups, yielding 9,10-diaminoanthracene.

    Alkylation: The amino groups are subsequently alkylated with 2-chloroethanol and 2-chloroethyl methyl ether to introduce the hydroxyethyl and methoxyethyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes and pharmaceuticals.

Scientific Research Applications

9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]- involves its interaction with cellular components:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]- apart is its dual functional groups, which enhance its solubility and reactivity, making it a versatile compound for research and industrial applications.

Properties

CAS No.

63466-99-9

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

1-(2-hydroxyethylamino)-4-(2-methoxyethylamino)anthracene-9,10-dione

InChI

InChI=1S/C19H20N2O4/c1-25-11-9-21-15-7-6-14(20-8-10-22)16-17(15)19(24)13-5-3-2-4-12(13)18(16)23/h2-7,20-22H,8-11H2,1H3

InChI Key

COXQBOPCXFTAIX-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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